molecular formula C21H22FN3O2 B2796042 5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574619-29-6

5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2796042
CAS No.: 1574619-29-6
M. Wt: 367.424
InChI Key: JNYJRGBFBYQTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O2 and its molecular weight is 367.424. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibitglycogen synthase kinase (GSK-3) , which plays a crucial role in cellular processes such as glucose regulation and cell division.

Mode of Action

Compounds with similar structures have been found to reduce the mitochondrial complex i-dependent respiration . This suggests that the compound might interact with its targets to alter cellular respiration.

Biochemical Pathways

Inhibition of gsk-3 can affect various pathways, including the wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation .

Result of Action

Similar compounds have shown high hypoglycemic activity , suggesting potential effects on blood glucose levels.

Properties

IUPAC Name

5-ethyl-N-(4-fluorophenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-2-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYJRGBFBYQTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.